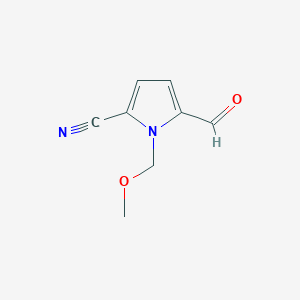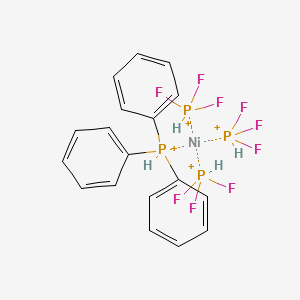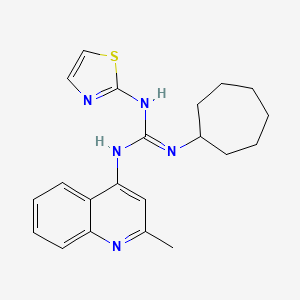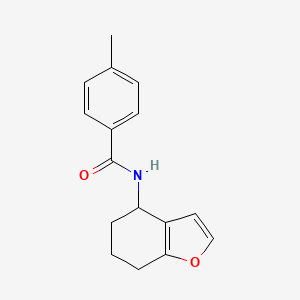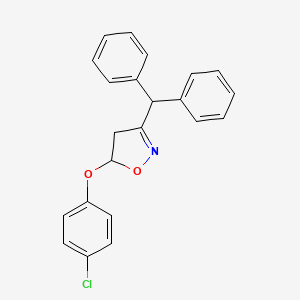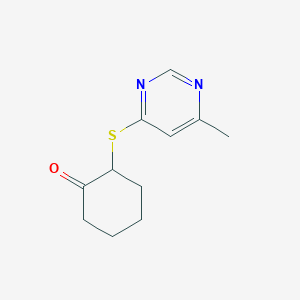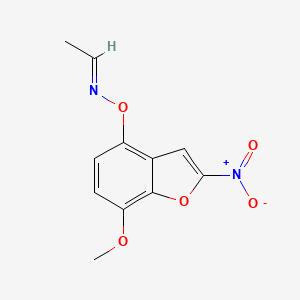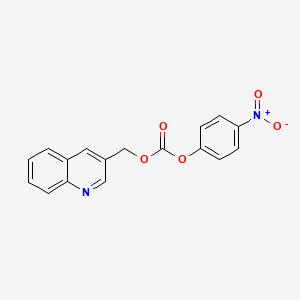
4-Nitrophenyl (quinolin-3-yl)methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl (quinolin-3-ylmethyl) carbonate is an organic compound that features a quinoline moiety linked to a nitrophenyl carbonate group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both the nitrophenyl and quinoline groups suggests that it may exhibit unique reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (quinolin-3-ylmethyl) carbonate typically involves the reaction of 4-nitrophenyl chloroformate with quinolin-3-ylmethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or acetonitrile
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for 4-Nitrophenyl (quinolin-3-ylmethyl) carbonate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl (quinolin-3-ylmethyl) carbonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl carbonate group can be displaced by nucleophiles such as amines or alcohols, forming carbamates or carbonates.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like sodium borohydride.
Oxidation: The quinoline moiety can undergo oxidation reactions, potentially forming quinoline N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation, or reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Carbamates and Carbonates: Formed from nucleophilic substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Quinoline N-oxides: Produced from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl (quinolin-3-ylmethyl) carbonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Bioconjugation: The nitrophenyl carbonate group can be used to link biomolecules, facilitating the study of biological processes.
Catalysis: The compound can serve as a model substrate in catalytic studies, particularly in the development of new catalysts for nucleophilic substitution reactions.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl (quinolin-3-ylmethyl) carbonate in biological systems is not well-documented. the quinoline moiety is known to interact with various biological targets, including enzymes and receptors. The nitrophenyl carbonate group can undergo hydrolysis, releasing 4-nitrophenol and the corresponding quinoline derivative, which may exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl Chloroformate: Used in similar nucleophilic substitution reactions but lacks the quinoline moiety.
Bis(4-nitrophenyl) Carbonate: Another nitrophenyl carbonate compound, used in peptide coupling reactions.
Quinolin-3-ylmethanol: The alcohol precursor used in the synthesis of 4-Nitrophenyl (quinolin-3-ylmethyl) carbonate.
Uniqueness
4-Nitrophenyl (quinolin-3-ylmethyl) carbonate is unique due to the combination of the nitrophenyl carbonate and quinoline moieties. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit diverse biological activities compared to similar compounds.
Eigenschaften
CAS-Nummer |
918440-74-1 |
|---|---|
Molekularformel |
C17H12N2O5 |
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
(4-nitrophenyl) quinolin-3-ylmethyl carbonate |
InChI |
InChI=1S/C17H12N2O5/c20-17(24-15-7-5-14(6-8-15)19(21)22)23-11-12-9-13-3-1-2-4-16(13)18-10-12/h1-10H,11H2 |
InChI-Schlüssel |
UOYGLFZFSAPYEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


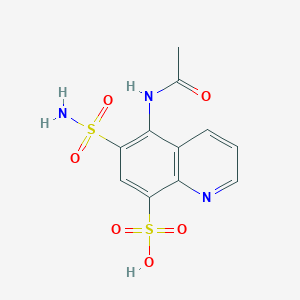

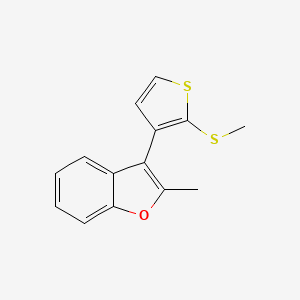
![2,3-Dihydroimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B15210323.png)
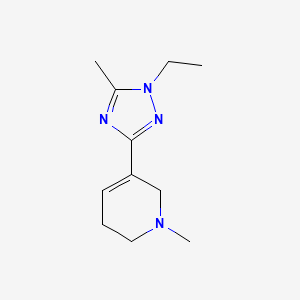
![3-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanamido}-N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide](/img/structure/B15210332.png)
